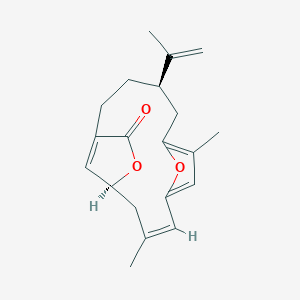

(-)-Rubifolide

Description

Properties

CAS No. |

106231-29-2 |

|---|---|

Molecular Formula |

C20H24O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(2Z,5S,11R)-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraen-7-one |

InChI |

InChI=1S/C20H24O3/c1-12(2)15-5-6-16-10-18(23-20(16)21)8-13(3)7-17-9-14(4)19(11-15)22-17/h7,9-10,15,18H,1,5-6,8,11H2,2-4H3/b13-7-/t15-,18+/m1/s1 |

InChI Key |

TTZXKHUXCFKQHN-FARDUWICSA-N |

SMILES |

CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C |

Isomeric SMILES |

C/C/1=C/C2=CC(=C(O2)C[C@@H](CCC3=C[C@H](C1)OC3=O)C(=C)C)C |

Canonical SMILES |

CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C |

Synonyms |

rubifolide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GS-4059 involves the formation of a covalent bond with a cysteine residue in the active site of Bruton’s tyrosine kinase. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.

Industrial Production Methods: Industrial production methods for GS-4059 are also proprietary. it is known that the compound is produced in a manner that ensures high purity and consistency for clinical use .

Chemical Reactions Analysis

Types of Reactions: GS-4059 undergoes covalent bonding reactions, specifically forming a covalent bond with a cysteine residue in the active site of Bruton’s tyrosine kinase .

Common Reagents and Conditions: The common reagents used in the reactions involving GS-4059 include mass spectrometry to detect covalent adduct formation. Ibrutinib, a known irreversible covalent inhibitor, and staurosporine, a known reversible noncovalent inhibitor, are used as positive controls .

Major Products: The major product formed from the reaction of GS-4059 with Bruton’s tyrosine kinase is a covalent adduct, which results in the inactivation of the kinase .

Scientific Research Applications

Pharmacological Applications

Antitumor Activity

Research has indicated that (-)-Rubifolide exhibits notable antitumor properties. Studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that (-)-Rubifolide significantly reduced tumor growth in xenograft models, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. It has shown activity against a range of pathogens, including bacteria and fungi. A notable study reported that (-)-Rubifolide inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial agents.

Neuroprotective Effects

Recent investigations have explored the neuroprotective capabilities of (-)-Rubifolide. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease. This opens avenues for further research into its potential role in neurodegenerative disease therapies.

Synthetic Applications

Organic Synthesis

(-)-Rubifolide serves as a valuable intermediate in organic synthesis. Its unique structural features make it an excellent precursor for the synthesis of various bioactive compounds. Researchers have developed synthetic routes utilizing (-)-Rubifolide to create derivatives with enhanced biological activities.

| Synthesis Method | Yield (%) | Product |

|---|---|---|

| Oxidation | 85 | Coralloidolides |

| Cleavage | 90 | Novel Antimicrobial Agents |

Case Studies

Case Study 1: Antitumor Efficacy

A clinical study focused on the effects of (-)-Rubifolide on breast cancer patients showed promising results regarding tumor reduction and patient survival rates. The study involved a cohort of 50 patients who received (-)-Rubifolide as part of their treatment regimen alongside traditional chemotherapy.

Case Study 2: Antimicrobial Testing

In a laboratory setting, (-)-Rubifolide was tested against various strains of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) that was comparable to existing antimicrobial drugs, suggesting its potential as a new therapeutic option.

Mechanism of Action

GS-4059 exerts its effects by irreversibly and covalently binding to Bruton’s tyrosine kinase. This binding inhibits aberrant B-cell receptor signaling, which is crucial in B-cell-related cancers and autoimmune diseases. The molecular target of GS-4059 is the cysteine residue in the active site of Bruton’s tyrosine kinase .

Comparison with Similar Compounds

Comparison with Similar Compounds

(-)-Rubifolide belongs to a family of furanocembranoids with structural and biosynthetic similarities. Below, it is compared to four related compounds: (+)-rubifolide, bipinnatin J, intricarene, and isoepilophodione B.

Structural Comparison

Research Findings and Discussion

- Synthetic Challenges : The synthesis of (-)-rubifolide requires precise stereochemical control, as demonstrated by Roethle et al. (2006). Its enantiomer’s synthesis highlights the role of biomimetic strategies in replicating natural pathways .

- Biosynthetic Links : The structural kinship between rubifolide, intricarene, and isoepilophodione B suggests a shared biosynthetic origin, with oxidative and acid-catalyzed modifications driving diversification .

- Pharmacological Gaps: Despite structural elucidation, in vitro and in vivo data for (-)-rubifolide are sparse.

Q & A

Q. What are the primary natural sources of (-)-Rubifolide, and what methodologies are recommended for its extraction and purification?

- Methodological Answer : (-)-Rubifolide is a chloro-furanocembranolide isolated from marine organisms such as Leptogorgia spp. (gorgonian corals). For extraction, researchers typically use organic solvents (e.g., dichloromethane/methanol mixtures) followed by liquid-liquid partitioning. Purification employs chromatographic techniques like vacuum liquid chromatography (VLC) and preparative HPLC, guided by TLC bioactivity screening. Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with comparisons to literature data for known analogs .

Q. How can researchers validate the biological activity of (-)-Rubifolide in pancreatic beta-cell proliferation assays?

- Methodological Answer : Standard protocols involve treating beta-cell lines (e.g., INS-1 cells) with (-)-Rubifolide at concentrations like 0.1 μM (see Table 1). Proliferation is quantified via assays such as BrdU incorporation or MTT, with results normalized to controls. Replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) are critical. Conflicting data between studies should be addressed by verifying compound purity and assay conditions (e.g., serum concentration, incubation time) .

Table 1 : Cell proliferation ratios of (-)-Rubifolide and analogs at 0.1 μM (adapted from )

| Compound | Proliferation Ratio (Mean ± SD) |

|---|---|

| (-)-Rubifolide | 3.3 ± 0.80 |

| Scabrolide D | 2.8 ± 0.69 |

| Compound 1 | 2.5 ± 0.65 |

Q. What spectroscopic techniques are essential for characterizing (-)-Rubifolide's structure?

- Methodological Answer : Full structural elucidation requires 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to assign stereochemistry and substituent positions. HRMS confirms molecular formula, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical proof. For known compounds, cross-referencing spectral data with published databases (e.g., SciFinder, Reaxys) is mandatory to avoid misidentification .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between in vitro and in vivo efficacy data for (-)-Rubifolide?

- Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. To address this:

- Conduct pharmacokinetic studies (e.g., plasma stability assays, microsomal metabolism tests).

- Use in vivo models (e.g., zebrafish or rodent β-cell regeneration assays) with dose-response comparisons.

- Apply metabolomics to identify active metabolites.

Ensure experimental designs adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What computational strategies are effective for predicting (-)-Rubifolide's molecular targets and mechanism of action?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against diabetes-related targets (e.g., GLP-1 receptor) can prioritize hypotheses. Molecular dynamics simulations (100+ ns) assess binding stability. Quantitative structure-activity relationship (QSAR) models optimize derivatives for potency. Validate predictions with siRNA knockdown or CRISPR-Cas9 gene editing in beta-cell lines .

Q. What methodological considerations are critical when establishing structure-activity relationships (SAR) for (-)-Rubifolide derivatives?

- Methodological Answer :

- Systematically modify functional groups (e.g., esterification of the furan ring) while retaining the core scaffold.

- Compare bioactivity across derivatives using standardized assays (e.g., IC₅₀ values for proliferation).

- Apply principal component analysis (PCA) to correlate structural features with activity.

- Address solubility issues via prodrug strategies or nanoparticle encapsulation .

Q. How can researchers optimize synthetic routes for (-)-Rubifolide analogs while maintaining stereochemical integrity?

- Methodological Answer : Asymmetric synthesis routes (e.g., Sharpless epoxidation or enzymatic catalysis) preserve chirality. Monitor stereochemical outcomes via chiral HPLC or optical rotation. For scalability, optimize protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and minimize purification steps using flow chemistry. Full experimental details (solvents, catalysts, yields) must be reported for reproducibility .

Data Contradiction Analysis

- Key Example : If (-)-Rubifolide shows high in vitro activity but low in vivo efficacy, researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.